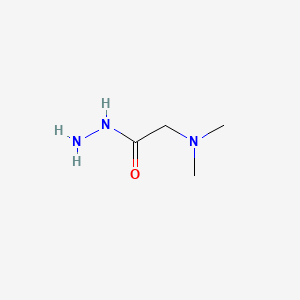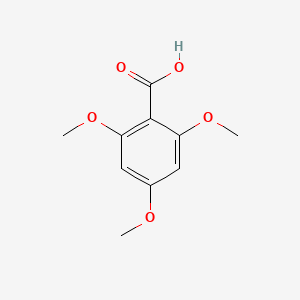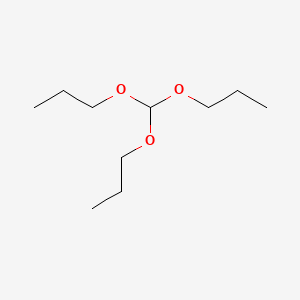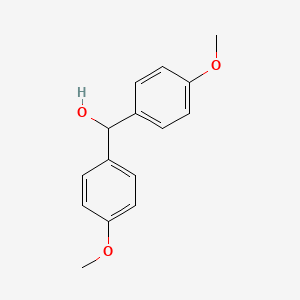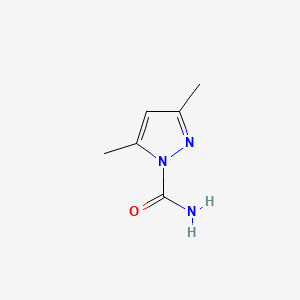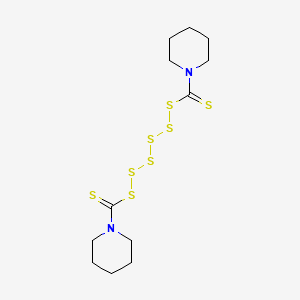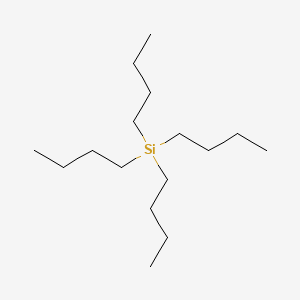
四碘化铱(IV)
描述
Iridium(IV) iodide is a binary chemical compound composed of iridium and iodide, with the chemical formula IrI₄. It appears as a black powder and is known for its insolubility in water and alcohol. This compound is significant in various chemical processes and industrial applications due to its unique properties .
科学研究应用
Iridium(IV) iodide has diverse applications in scientific research, including:
作用机制
Target of Action
Iridium(IV) iodide is a binary chemical compound of iridium and iodide . It is primarily used as a catalyst in organic chemistry . The primary targets of Iridium(IV) iodide are the reactions it catalyzes in various chemical processes .
Mode of Action
It is known that it interacts with its targets (the reactants in the chemical reactions it catalyzes) to lower the activation energy of the reaction, thereby speeding up the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Iridium(IV) iodide depend on the particular reactions it is used to catalyze. As a catalyst, it can be involved in a wide variety of chemical reactions, each with its own unique set of biochemical pathways .
Result of Action
The molecular and cellular effects of Iridium(IV) iodide’s action are primarily seen in the acceleration of the chemical reactions it catalyzes. By lowering the activation energy of these reactions, Iridium(IV) iodide allows them to proceed more quickly, which can have a variety of downstream effects depending on the specific reaction .
Action Environment
The action of Iridium(IV) iodide can be influenced by various environmental factors. For example, its solubility can be affected by the presence of certain solvents . Additionally, its stability and efficacy as a catalyst can be influenced by factors such as temperature and pressure .
生化分析
Biochemical Properties
Iridium(IV) iodide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, iridium(IV) iodide can catalyze the carbonylation of higher alcohols to carboxylic acids . The nature of these interactions often involves the formation of complex salts in alkali metal iodide solutions, resulting in a ruby red solution .
Cellular Effects
The effects of iridium(IV) iodide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Iridium(IV) iodide has been observed to interact with mitochondrial proteins, potentially altering mitochondrial function and energy production . This interaction can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, iridium(IV) iodide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, iridium(IV) iodide can form complexes with proteins, altering their structure and function . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iridium(IV) iodide change over time. The compound is relatively stable, but it can decompose when heated, releasing iodine . Long-term studies have shown that iridium(IV) iodide can have lasting effects on cellular function, particularly in in vitro studies where it has been used to study enzyme kinetics and protein interactions .
Dosage Effects in Animal Models
The effects of iridium(IV) iodide vary with different dosages in animal models. At low doses, it can act as a catalyst without causing significant toxicity. At high doses, iridium(IV) iodide can be toxic, leading to adverse effects such as organ damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Iridium(IV) iodide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity. For instance, iridium(IV) iodide can influence the activity of enzymes involved in the carbonylation process, thereby affecting the overall metabolic pathway .
Transport and Distribution
Within cells and tissues, iridium(IV) iodide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its catalytic activity and overall biochemical effects.
Subcellular Localization
Iridium(IV) iodide primarily localizes in the mitochondria, where it exerts its effects on mitochondrial function . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The mitochondrial localization of iridium(IV) iodide is essential for its role in modulating cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: Iridium(IV) iodide can be synthesized by reacting dipotassium hexachloroiridate or hexachloroiridic acid with an aqueous solution of potassium iodide. The reaction typically involves the following steps:
- Dissolve dipotassium hexachloroiridate or hexachloroiridic acid in water.
- Add an aqueous solution of potassium iodide to the mixture.
- The resulting product is iridium(IV) iodide, which precipitates out as black crystals .
Industrial Production Methods: Industrial production of iridium(IV) iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the compound. The use of carboxylic acids or water as a medium can also facilitate the reaction .
化学反应分析
Types of Reactions: Iridium(IV) iodide undergoes various chemical reactions, including:
Oxidation: Iridium(IV) iodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The iodide ions in iridium(IV) iodide can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Various iridium coordination complexes.
相似化合物的比较
Iridium(III) iodide (IrI₃): A lower oxidation state compound of iridium and iodide.
Platinum(IV) iodide (PtI₄): A similar compound with platinum instead of iridium.
Iridium(IV) chloride (IrCl₄): Another iridium compound with chloride instead of iodide.
Uniqueness: Iridium(IV) iodide is unique due to its high oxidation state and the specific catalytic properties it exhibits. Compared to iridium(III) iodide, it has a higher oxidation state, which can influence its reactivity and applications. When compared to platinum(IV) iodide, iridium(IV) iodide offers different catalytic properties due to the distinct electronic configuration of iridium .
属性
IUPAC Name |
tetraiodoiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUWLOZTIYBNKB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Ir](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I4Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-45-6 | |
| Record name | Iridium iodide (IrI4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium iodide (IrI4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


